molecular formula C10H21NO2 B7860844 (2-Ethoxyethyl)[(oxan-4-yl)methyl]amine

(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine

Cat. No.: B7860844
M. Wt: 187.28 g/mol
InChI Key: JHBWVINHTXYGMG-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine is a tertiary amine featuring a 2-ethoxyethyl group and a tetrahydropyran (oxan-4-yl)methyl substituent. Its structure combines aliphatic ether and cyclic ether moieties, distinguishing it from aromatic or purely aliphatic amines. Key characteristics inferred from analogs include:

  • Molecular Formula: Estimated as C₁₀H₂₁NO₂ (assuming oxan-4-yl contributes five carbons and one oxygen).
  • Functional Groups: Ethoxyethyl chain (enhanced lipophilicity) and oxan-4-ylmethyl group (improved solubility via oxygen lone pairs) .
  • Potential Applications: Intermediate in pharmaceutical synthesis, ligand design, or agrochemicals due to balanced polarity and structural rigidity .

Properties

IUPAC Name

2-ethoxy-N-(oxan-4-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-12-8-5-11-9-10-3-6-13-7-4-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWVINHTXYGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(oxan-4-yl)methyl]amine typically involves the reaction of oxan-4-ylmethylamine with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistent quality. The final product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aliphatic Amines with Ether Substituents

a) (2-Ethoxyethyl)(methyl)amine ()
  • Formula: C₅H₁₃NO
  • Molecular Weight : 103.16 g/mol
  • Physical Properties : Boiling point ~193°C, density 0.8363 g/cm³.
  • Key Differences : Lacks the oxan-4-yl group, resulting in lower molecular weight and reduced steric hindrance. Simpler structure may favor volatility but limit solubility in polar solvents .
b) Methyl[2-(oxan-4-yl)ethyl]amine ()
  • Formula: C₈H₁₇NO
  • Molecular Weight : 143.23 g/mol
  • Structural Features : Contains a tetrahydropyran ring linked via ethylamine.

Aromatic Amines with Methoxy/Ethoxy Groups

a) [2-(4-Methoxyphenyl)ethyl]methylamine ()
  • Formula: C₁₀H₁₅NO
  • Structural Features : Aromatic methoxy group enhances π-π stacking but reduces solubility compared to cyclic ethers.
  • Key Differences : Aromaticity introduces planar rigidity, which may hinder membrane permeability compared to the flexible oxan-4-yl group in the target compound .
b) 1-(4-Methanesulfonylphenyl)ethylamine ()
  • Formula: C₁₂H₁₉NO₃S
  • Functional Groups : Sulfonyl group increases polarity and hydrogen-bonding capacity.
  • Key Differences : Sulfonyl substituent enhances aqueous solubility but may reduce blood-brain barrier penetration relative to the target compound’s ether-dominated structure .

Cyclic Ether-Containing Amines

a) [4-(2-Methoxyethoxy)oxan-4-yl]methanamine ()
  • Formula: C₉H₁₉NO₃
  • Structural Features : Combines tetrahydropyran with a methoxyethoxy side chain.
  • Key Differences : Additional oxygen in the side chain increases hydrophilicity, whereas the ethoxyethyl group in the target compound balances lipophilicity for better bioavailability .

Structural Influence on Properties

Property Target Compound (2-Ethoxyethyl)(methyl)amine Methyl[2-(oxan-4-yl)ethyl]amine
Molecular Weight (g/mol) ~187.28 103.16 143.23
Boiling Point Estimated >200°C 193°C Not reported
Solubility Moderate (ether/amine) Low (aliphatic) Moderate (cyclic ether)
Bioavailability Balanced lipophilicity High volatility, low retention Enhanced membrane permeability

Biological Activity

(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is classified as an amine, characterized by the presence of an ethoxyethyl group and a substituted oxan-4-yl moiety. Its chemical formula is C9H17NOC_9H_{17}NO, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. This structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of amines have been shown to inhibit bacterial growth effectively. A study demonstrated that certain amine derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have identified that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation. For example, a related compound was found to inhibit the growth of breast cancer cells by affecting key signaling pathways involved in cell survival .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific receptors or enzymes, leading to altered cellular responses. For instance, binding to certain receptors can modulate downstream signaling pathways, thereby influencing cellular processes such as apoptosis and proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several amine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results for future development as an antimicrobial agent.

CompoundMIC (µg/mL)
This compound32
Control (Ciprofloxacin)1

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

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